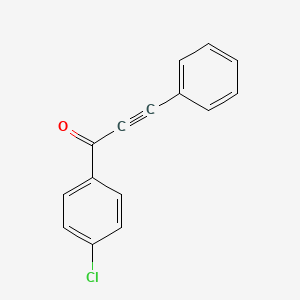

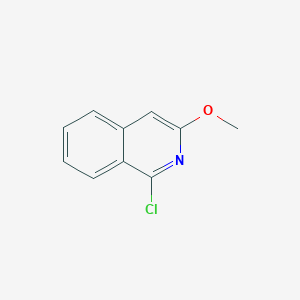

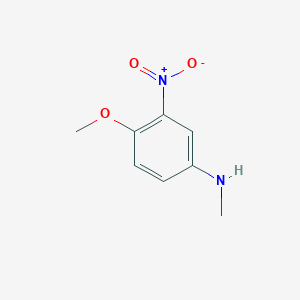

![molecular formula C12H15N3O2 B3108492 tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate CAS No. 166176-53-0](/img/structure/B3108492.png)

tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate

Vue d'ensemble

Description

“tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate” is a chemical compound with the molecular formula C12H15N3O2 . It is a derivative of imidazo[1,2-a]pyridine, a category of azole antifungals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16) . This indicates that the compound has three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.27 . It is stored at temperatures between 2-8°C . More specific physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Synthesis Techniques

A significant aspect of research on tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate involves innovative synthesis methods. The two-step synthesis process utilizing palladium-catalyzed amination and intramolecular amidation highlights the efficient creation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from tert-butyl (2-chloropyridin-3-yl)carbamate, showcasing the compound's versatility in organic synthesis (Scott, 2006). Another method involves a one-pot synthesis approach for creating 3-(hetero)arylmethyl derivatives of imidazo[1,2-a]pyridines, underscoring the compound's utility in facilitating complex molecular architectures (Kasina et al., 2021).

Structural and Vibrational Properties

Research also extends to the detailed analysis of the structural and vibrational properties of this compound derivatives. Studies focusing on the crystal structure, vibrational properties, and theoretical calculations provide insights into the molecular architecture and stability of these compounds, offering foundational knowledge for potential applications in drug design and material science (Chen et al., 2021).

Functional Applications

The functional potential of this compound derivatives is explored through their inhibitory activity against α-glucosidase, indicating potential therapeutic applications. For instance, derivatives linked to a carbamate moiety exhibited potent inhibitory effects, suggesting their relevance in medicinal chemistry for treating diseases like diabetes (Saeedi et al., 2020).

Mécanisme D'action

Target of Action

Tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate primarily targets the Sterol 14-alpha demethylase (CYP51) protein in Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target, the CYP51 protein, by binding to its active site . This interaction inhibits the function of CYP51, thereby disrupting the biosynthesis of ergosterol . The disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s structure and function, resulting in the inhibition of fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, the compound prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the entire pathway, leading to a decrease in ergosterol levels and an accumulation of toxic intermediates, which further impairs fungal cell growth .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, specifically Candida spp . The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-imidazo[1,2-a]pyridin-5-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHZGABAFVTOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

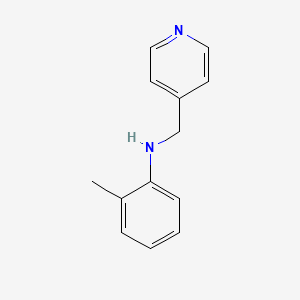

![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)

![1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium](/img/structure/B3108481.png)